Humantenidine
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Humantenidine can be synthesized through various organic reactions involving indole derivatives. The synthetic routes typically involve the use of solvents such as chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide (DMSO), and acetone . The reaction conditions often include the use of methanol and water containing 0.1% formic acid .
Industrial Production Methods
Industrial production of this compound involves the extraction of the compound from the stems of Gelsemium sempervirens using methanol as a solvent . The extract is then subjected to chromatographic separation to isolate this compound along with other alkaloids .
Chemical Reactions Analysis
Types of Reactions
Humantenidine undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include formic acid, methanol, and other organic solvents . The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired product formation.
Major Products Formed
The major products formed from the reactions involving this compound include various indole derivatives and other alkaloid compounds .
Scientific Research Applications
Humantenidine has a wide range of scientific research applications, including:
Mechanism of Action
Comparison with Similar Compounds
Humantenidine is unique among indole alkaloids due to its potent anticancer properties and selective inhibition of cancer cell growth . Similar compounds include:
Humantenmine: (CAS#82354-38-9)
11-Hydroxygelsenicine: (CAS#1195760-68-9)
11-Hydroxyrankinidine: (CAS#122590-03-8)
Humantenirine: (CAS#82375-30-2)
Humantenine: (CAS#82375-29-9)
11-Hydroxyhumantenine: (CAS#122590-04-9)
Gelsevirine: (CAS#38990-03-3)
Gelsemine: (CAS#509-15-9)
Koumine: (CAS#1358-76-5)
Koumine N-oxide: (CAS#113900-75-7).
These compounds share structural similarities with this compound but differ in their individual atoms, functional groups, and substructures, leading to variations in their physicochemical properties, bioactivity, and pharmacological properties .
Properties
Molecular Formula |
C19H22N2O4 |
---|---|
Molecular Weight |
342.4 g/mol |
IUPAC Name |
(1S,2S,4S,7R,8S,11S)-6-ethyl-11-hydroxy-1'-methoxyspiro[10-oxa-5-azatricyclo[5.3.1.04,8]undec-5-ene-2,3'-indole]-2'-one |
InChI |
InChI=1S/C19H22N2O4/c1-3-12-15-10-9-25-17(16(15)22)19(8-13(10)20-12)11-6-4-5-7-14(11)21(24-2)18(19)23/h4-7,10,13,15-17,22H,3,8-9H2,1-2H3/t10-,13+,15-,16+,17-,19+/m1/s1 |
InChI Key |
FLDAHLDTMBMPJD-PPQQRTJISA-N |
Isomeric SMILES |
CCC1=N[C@H]2C[C@@]3([C@H]4[C@H]([C@@H]1[C@@H]2CO4)O)C5=CC=CC=C5N(C3=O)OC |
Canonical SMILES |
CCC1=NC2CC3(C4C(C1C2CO4)O)C5=CC=CC=C5N(C3=O)OC |
Origin of Product |
United States |
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